(S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine
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Overview
Description
(S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of two methoxy groups and an ethanamine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine can be achieved through several methods. One common approach involves the asymmetric transfer hydrogenation of N-(tert-butylsulfinyl)imines using a ruthenium catalyst. This method yields highly enantiomerically enriched amines with excellent optical purity . The reaction conditions typically involve the use of a solvent such as ethyl acetate and a temperature-controlled environment to ensure the desired stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
(S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Mechanism of Action
The mechanism of action of (S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as transaminases, which catalyze the transfer of amino groups. This interaction is crucial for the synthesis of chiral amines and other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-Methoxyphenyl)ethanamine
- Bacilysin analogues
Uniqueness
(S)-2-Methoxy-1-(2-methoxyphenyl)ethanamine is unique due to its specific stereochemistry and the presence of two methoxy groups. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and pharmaceutical research .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1S)-2-methoxy-1-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-12-7-9(11)8-5-3-4-6-10(8)13-2/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
QLDXRKNCBCFRHM-SECBINFHSA-N |
Isomeric SMILES |
COC[C@H](C1=CC=CC=C1OC)N |
Canonical SMILES |
COCC(C1=CC=CC=C1OC)N |
Origin of Product |
United States |
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